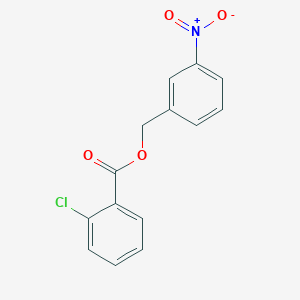

3-nitrobenzyl 2-chlorobenzoate

CAS No.:

Cat. No.: VC11023611

Molecular Formula: C14H10ClNO4

Molecular Weight: 291.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10ClNO4 |

|---|---|

| Molecular Weight | 291.68 g/mol |

| IUPAC Name | (3-nitrophenyl)methyl 2-chlorobenzoate |

| Standard InChI | InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 |

| Standard InChI Key | WHYMLFPWGOLATH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

3-Nitrobenzyl 2-chlorobenzoate consists of two aromatic rings connected via an ester linkage. The benzyl group bears a nitro (-NO₂) substituent at the third carbon (meta position), while the benzoate moiety features a chlorine atom at the second carbon (ortho position) relative to the ester oxygen. This arrangement creates a sterically hindered and electron-deficient system, influencing its reactivity and stability .

The molecular formula is C₁₄H₁₀ClNO₄, with a calculated molecular weight of 307.69 g/mol. The exact mass, derived from isotopic composition, is 307.0245 Da. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClNO₄ |

| Molecular Weight | 307.69 g/mol |

| Exact Mass | 307.0245 Da |

| Topological Polar Surface Area | 72.1 Ų |

| LogP (Octanol-Water) | 3.99 |

The nitro and chlorine groups contribute to the compound’s high polarity and low volatility, as evidenced by its LogP value .

Crystallography and Conformational Analysis

While crystallographic data for 3-nitrobenzyl 2-chlorobenzoate is unavailable, analogous esters such as 4-nitrophenyl 3-chlorobenzoate exhibit planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects . The nitro group’s meta position likely minimizes steric clashes with the ester oxygen, promoting a more stable conformation compared to ortho-substituted analogs.

Synthetic Methodologies

Esterification via Acyl Chloride

The most direct synthesis involves reacting 3-nitrobenzyl alcohol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This method, adapted from procedures for nitrophenyl esters , proceeds via nucleophilic acyl substitution:

Example Protocol:

-

Dissolve 3-nitrobenzyl alcohol (1.53 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Add triethylamine (1.4 mL, 10 mmol) and cool to 0°C.

-

Slowly add 2-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise.

-

Stir at room temperature for 12 hours, then wash with 1M HCl and saturated NaHCO₃.

-

Dry over MgSO₄, filter, and concentrate to yield a pale-yellow solid (yield: 85–90%) .

Alternative Pathways: Nitro Reduction and Functionalization

The nitro group in 3-nitrobenzyl 2-chlorobenzoate can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl), enabling further derivatization. For instance, reduction yields 3-aminobenzyl 2-chlorobenzoate, a potential precursor to heterocyclic compounds .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s melting point remains unreported, but its thermal stability can be inferred from analogs. For example, 4-nitrophenyl 3-chlorobenzoate ( ) decomposes above 200°C without a distinct melting point, suggesting similar behavior for 3-nitrobenzyl 2-chlorobenzoate. Differential scanning calorimetry (DSC) would likely show exothermic decomposition peaks corresponding to nitro group degradation .

Solubility and Partitioning

3-Nitrobenzyl 2-chlorobenzoate is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, chloroform). Its LogP of 3.99 indicates moderate lipophilicity, suitable for lipid-based formulations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.40 (d, J = 8.4 Hz, 1H, nitroaryl H-6)

-

δ 8.20–8.10 (m, 2H, nitroaryl H-2 and H-4)

-

δ 7.65–7.50 (m, 3H, chlorobenzoate H-3, H-4, H-5)

-

δ 5.45 (s, 2H, benzyl CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Spectroscopy

Prominent absorptions include:

-

1725 cm⁻¹ (C=O stretch)

-

1520 cm⁻¹ (asymmetric NO₂ stretch)

-

1340 cm⁻¹ (symmetric NO₂ stretch)

Applications and Functional Utility

Pharmaceutical Intermediates

The nitro group serves as a directing group for electrophilic substitution, enabling regioselective modifications. For example, hydrogenation to the amine followed by cyclization could yield quinazolinone derivatives, a scaffold prevalent in kinase inhibitors .

Polymer Science

As a photoactive ester, 3-nitrobenzyl 2-chlorobenzoate may undergo nitro-to-nitrene rearrangements under UV light, facilitating crosslinking in photoresist materials. Similar nitrobenzyl esters are employed in lithography and microelectronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume